2-(4-(Tert-butyl)phenyl)propanoic acid
Overview
Description
2-(4-(Tert-butyl)phenyl)propanoic acid is an organic compound with the molecular formula C₁₃H₁₈O₂. It is a derivative of propanoic acid, where the hydrogen atom on the second carbon is replaced by a 4-tert-butylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-(Tert-butyl)phenyl)propanoic acid involves the reaction of benzene with tert-butyl bromide in the presence of a Lewis acid catalyst to form tert-butylbenzene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with propionyl chloride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using advanced catalysts and reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Tert-butyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-(Tert-butyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(Tert-butyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound’s structure allows it to fit into the active site of these enzymes, thereby blocking their activity and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(4-Butylphenyl)propanoic acid: Similar in structure but with a butyl group instead of a tert-butyl group.
2-(4-Methylphenyl)propanoic acid: Contains a methyl group instead of a tert-butyl group.
Ibuprofen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar propanoic acid backbone.
Uniqueness
2-(4-(Tert-butyl)phenyl)propanoic acid is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and selectivity in various reactions and applications.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9(12(14)15)10-5-7-11(8-6-10)13(2,3)4/h5-9H,1-4H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUZPPMNBARTOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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